molecular formula C12H9N3O B3357636 2(1H)-Pyridinone, 6-(1H-benzimidazol-2-yl)- CAS No. 74356-83-5

2(1H)-Pyridinone, 6-(1H-benzimidazol-2-yl)-

Cat. No. B3357636
CAS RN: 74356-83-5
M. Wt: 211.22 g/mol
InChI Key: BVNZJHVZTWOXDY-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and it forms the core of several important biological compounds .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of carboxylic acids with ortho-phenylenediamine . Other methods include the alkylation of benzimidazole compounds with aryl/hetaryl chloroacetamides .


Molecular Structure Analysis

Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives are often provided using the B3LYP/6-311++G (d,p) basis set .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical reactivity. They can react with various free radicals through several possible reaction pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, some benzimidazole derivatives are water-soluble .

Mechanism of Action

While the specific mechanism of action for “2(1H)-Pyridinone, 6-(1H-benzimidazol-2-yl)-” is not available, benzimidazole derivatives are known to have a wide range of biological activities. They are used in the treatment of parasitic infections and have shown antiparasitic and antioxidant activity .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can also vary widely. Some benzimidazole compounds are used in commercially available drugs, indicating they have passed safety testing for their specific uses .

Future Directions

The development of new benzimidazole derivatives with improved properties is an active area of research. This includes the development of compounds with combined anthelmintic and antioxidant properties .

properties

IUPAC Name

6-(1H-benzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-11-7-3-6-10(13-11)12-14-8-4-1-2-5-9(8)15-12/h1-7H,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNZJHVZTWOXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470810
Record name 6-(1H-benzimidazol-2-yl)-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 6-(1H-benzimidazol-2-yl)-

CAS RN

74356-83-5
Record name 6-(1H-benzimidazol-2-yl)-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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